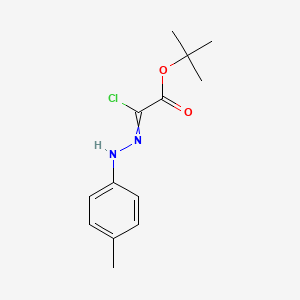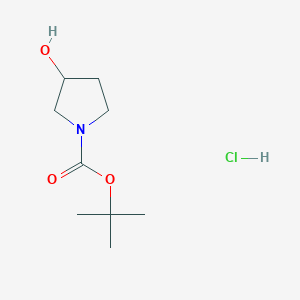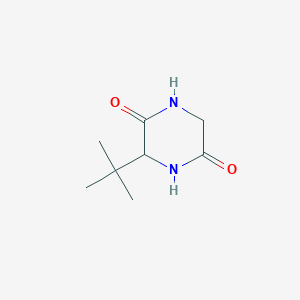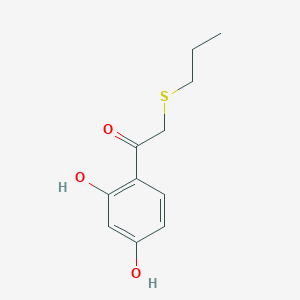
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of the hydrazone group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate typically involves the reaction of tert-butyl 2-chloroacetate with p-tolylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazone group can be oxidized to form azo compounds or reduced to form hydrazines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazines.
Scientific Research Applications
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its ability to form stable hydrazone linkages with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate involves its ability to form stable hydrazone linkages. This property allows it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles and electrophiles suggests it could modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with a methyl ester group.
Uniqueness
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its ethyl and methyl counterparts .
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3 |
InChI Key |
QRPZPTLFYCOBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)



